(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is an organic compound that features a thiophene ring, an isoxazole ring, and a benzylthioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives.
Coupling Reactions: The thiophene and isoxazole rings are then coupled with a benzylthioacetate moiety using standard coupling reactions, such as those involving palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzylthioacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted benzylthioacetate derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its structural features suggest it could be explored for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If explored for anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which have a thiophene framework, are known for their medicinal properties.
Isoxazole Derivatives: Isoxazole-based compounds are often explored for their bioactivity and potential therapeutic applications.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is unique due to the combination of its thiophene, isoxazole, and benzylthioacetate moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-17(12-22-11-13-5-2-1-3-6-13)20-10-14-9-15(21-18-14)16-7-4-8-23-16/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJVQHZCKRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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